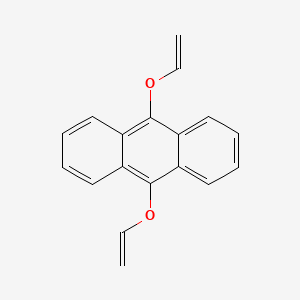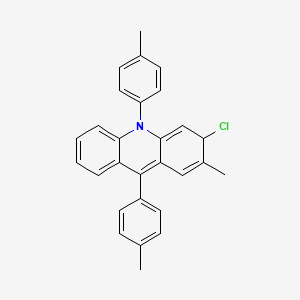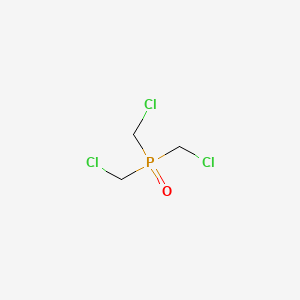
Tri(chloromethyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(chloromethyl)phosphine oxide is an organophosphorus compound with the chemical formula CCl3PO. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(chloromethyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with formaldehyde (CH2O) in the presence of a catalyst. The reaction typically proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} \rightarrow \text{CCl}_3\text{PO} + \text{HCl} ]
This reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Tri(chloromethyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphines.
Scientific Research Applications
Tri(chloromethyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which tri(chloromethyl)phosphine oxide exerts its effects involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function and activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- Tri(methyl)phosphine oxide (C3H9PO)
- Tri(ethyl)phosphine oxide (C6H15PO)
- Tri(phenyl)phosphine oxide (C18H15PO)
Uniqueness
Tri(chloromethyl)phosphine oxide is unique due to its high reactivity and the presence of chlorine atoms, which make it a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
CAS No. |
4851-89-2 |
|---|---|
Molecular Formula |
C3H6Cl3OP |
Molecular Weight |
195.41 g/mol |
IUPAC Name |
bis(chloromethyl)phosphoryl-chloromethane |
InChI |
InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2 |
InChI Key |
GGECNORVQSLCLI-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

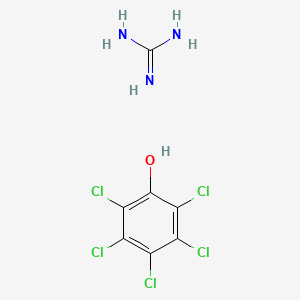
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)

![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
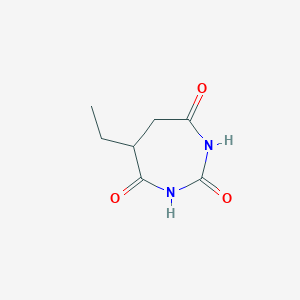
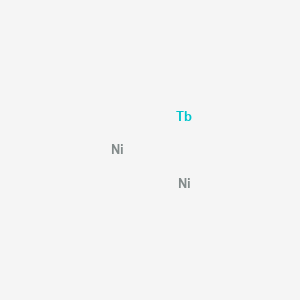
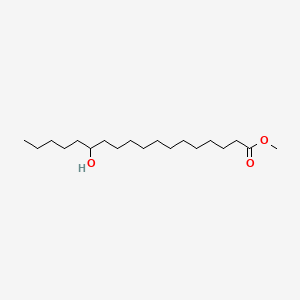
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

